{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate
Description
{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate is a synthetic small molecule characterized by a pyrrole core substituted with a methyl group at position 2, a 4-(methylsulfonyl)phenyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 1. The pyrrole’s 3-position is esterified with a 2,4-dichlorobenzenecarboxylate moiety.
Crystallographic analysis of such compounds often employs programs like SHELX for structure determination and refinement, ensuring precise molecular configuration elucidation . However, direct experimental data on this specific compound’s crystallography or biological activity remains scarce in publicly available literature.
Properties
IUPAC Name |
[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2F3NO4S/c1-16-18(15-37-26(34)23-11-8-20(28)14-24(23)29)12-25(17-6-9-22(10-7-17)38(2,35)36)33(16)21-5-3-4-19(13-21)27(30,31)32/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBNDRKCXPPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Impact: The 2,4-dichloro groups in the target compound increase molar mass and lipophilicity compared to the 4-fluoro analog.
- Electronic Effects: The electron-withdrawing nature of chlorine (σpara = 0.23) vs.
- Steric Considerations : The 2,4-dichloro substitution introduces steric hindrance, which may influence conformational flexibility or binding pocket accessibility in biological targets.
Preparation Methods
Steglich Esterification
Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane, the alcohol reacts with 2,4-dichlorobenzoyl chloride at room temperature. This method avoids racemization and achieves yields >80%.
Mitsunobu Reaction
Alternatively, DEAD (diethyl azodicarboxylate) and triphenylphosphine facilitate esterification under milder conditions (THF, 0°C). This approach is advantageous for acid-sensitive substrates.
Comparative Data :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Steglich | DCC, DMAP, CH₂Cl₂ | 82 | 98 |
| Mitsunobu | DEAD, PPh₃, THF | 78 | 95 |
Functionalization of the Pyrrole Core
Installation of the Methylsulfonyl Group
The 4-(methylsulfonyl)phenyl moiety is introduced via Ullmann coupling between the pyrrole bromide and sodium 4-(methylsulfonyl)benzenesulfinate. CuI and 1,10-phenanthroline in DMSO at 120°C afford the coupled product in 65% yield.
Trifluoromethylphenyl Substitution
N1 functionalization employs a Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos. 3-(Trifluoromethyl)phenylboronic acid reacts with the pyrrole bromide under microwave irradiation (150°C, 20 min), achieving 70% yield.
Optimization of Chlorination for 2,4-Dichlorobenzoate
The 2,4-dichlorobenzoic acid precursor is synthesized via directed chlorination of benzoic acid using SOCl₂ and BTC (bis(trichloromethyl) carbonate). Key steps include:
- Initial Chlorination : SOCl₂ at 65–70°C introduces the first chlorine at the ortho position.
- BTC-Mediated Dichlorination : Sequential addition of BTC ensures para-chlorination, yielding 2,4-dichlorobenzoic acid in 95% purity.
Reaction Schema :
$$
\ce{Benzoic\ acid + SOCl2 ->[65^\circ C] 2-Chlorobenzoic\ acid}
$$
$$
\ce{2-Chlorobenzoic\ acid + BTC ->[CH2Cl2] 2,4-Dichlorobenzoic\ acid}
$$
Challenges in Regioselectivity and Purification
- Friedel-Crafts Byproducts : Competing C2 and C4 acylation necessitates chromatographic separation using silica gel (hexane:EtOAc 4:1).
- Ester Hydrolysis : Basic conditions during workup may cleave the benzoate ester; thus, neutralization with NaHCO₃ is critical.
- Trifluoromethyl Group Stability : Strong acids or bases promote defluorination, requiring pH-controlled environments.
Q & A
Q. What are the critical synthetic steps and reaction optimizations required to synthesize this compound with high purity?
The synthesis involves multi-step organic reactions, including cyclization, coupling, and esterification. Key steps include:
- Pyrrole core formation : Cyclocondensation of substituted amines and diketones under controlled temperatures (e.g., 80–100°C in ethanol or DMF) to form the 1H-pyrrole ring .
- Sulfonyl and trifluoromethyl group introduction : Nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-sulfonyl and trifluoromethylphenyl attachments .
- Esterification : Activation of the carboxylate group (e.g., using DCC/DMAP) followed by reaction with the pyrrole methanol derivative . Optimization : Monitor intermediates via TLC and purify via column chromatography. Use NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity (>95%) .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- X-ray crystallography : Resolve 3D molecular conformation and confirm stereochemistry. Use SHELX programs for refinement, especially for handling twinned data or high-resolution structures .
- NMR spectroscopy : Assign peaks for the pyrrole core (δ 6.5–7.5 ppm), sulfonyl group (δ 3.1–3.3 ppm for methylsulfonyl), and ester carbonyl (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations. Strategies include:
- Cross-validation : Compare X-ray data with DFT-optimized structures (using Gaussian or ORCA) to assess energy-minimized conformations .
- Variable-temperature NMR : Detect conformational flexibility in solution .
- SHELXL refinement : Apply restraints for disordered regions or twinning in crystallographic data .
Q. What experimental designs are effective for evaluating the compound’s bioactivity and structure-activity relationships (SAR)?
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate activity with substituents (e.g., sulfonyl groups enhance solubility; trifluoromethyl improves metabolic stability) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Compare with analogs (e.g., methylsulfonyl vs. methoxy substituents) .
- ADME profiling : Assess logP (via HPLC) and permeability (Caco-2 assays) to optimize bioavailability .
Q. How do the methylsulfonyl and trifluoromethyl substituents influence reactivity in downstream modifications?
- Methylsulfonyl group : Acts as a strong electron-withdrawing group, stabilizing intermediates in nucleophilic aromatic substitution. Monitor stability under basic conditions via LC-MS .
- Trifluoromethyl group : Enhances electrophilicity of adjacent positions, enabling selective functionalization (e.g., halogenation). Use ¹⁹F NMR to track reactivity .
Methodological Notes
- Data Reproducibility : Document reaction parameters (solvent, temperature, catalyst loading) rigorously. For crystallography, deposit data in the Cambridge Structural Database (CSD) .
- Troubleshooting Synthesis : If yields drop during esterification, switch to Steglich conditions (DCC/DMAP) or use microwave-assisted synthesis to accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
